1-Benzyl-2,4,5-tribromo-1H-imidazole

Übersicht

Beschreibung

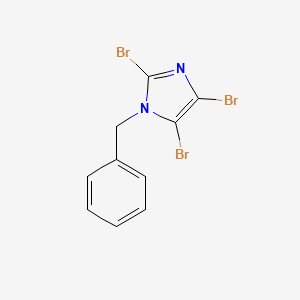

1-Benzyl-2,4,5-tribromo-1H-imidazole is a brominated imidazole derivative with the molecular formula C₁₀H₇Br₃N₂ and a molecular weight of 394.89 g/mol . This compound is characterized by the presence of three bromine atoms at the 2, 4, and 5 positions of the imidazole ring, along with a benzyl group attached to the nitrogen atom at the 1 position. It is a solid compound that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4,5-tribromo-1H-imidazole can be synthesized through various methods. One common approach involves the condensation of benzil, aryl aldehyde, and ammonium acetate using different catalysts and energy sources such as microwave irradiation and ultrasounds . Another method includes the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions under solvent-free conditions. For example, a one-pot, four-component synthesis can be achieved by heating a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2,4,5-tribromo-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nickel catalysts for cyclization reactions and various acids and bases for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield disubstituted imidazoles, while substitution reactions can produce a variety of substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2,4,5-tribromo-1H-imidazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Benzyl-2,4,5-tribromo-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazole ring structure allow it to participate in various biochemical reactions. For example, it can act as an uncoupler of oxidative phosphorylation, disrupting the normal function of mitochondria in cells .

Vergleich Mit ähnlichen Verbindungen

2,4,5-Tribromoimidazole: Similar in structure but lacks the benzyl group.

1-Benzyl-1H-imidazole: Similar but without the bromine atoms.

1-(4-Bromobenzyl)-1H-imidazole: Contains a bromine atom on the benzyl group instead of the imidazole ring.

Uniqueness: 1-Benzyl-2,4,5-tribromo-1H-imidazole is unique due to the combination of its bromine atoms and benzyl group, which confer distinct chemical properties and reactivity compared to other imidazole derivatives .

Biologische Aktivität

1-Benzyl-2,4,5-tribromo-1H-imidazole (CAS No. 31250-80-3) is a brominated imidazole derivative with significant biological activity. Its unique structure, characterized by a benzyl group and three bromine substituents on the imidazole ring, contributes to its diverse interactions with biological systems. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₀H₇Br₃N₂

- Molecular Weight : 394.89 g/mol

- IUPAC Name : 1-benzyl-2,4,5-tribromoimidazole

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. One notable mechanism is its role as an uncoupler of oxidative phosphorylation , which disrupts mitochondrial function by affecting ATP production and promoting reactive oxygen species (ROS) generation. This uncoupling effect has implications in metabolic regulation and potential therapeutic strategies for metabolic disorders.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Case Studies

A series of studies have evaluated the biological activity of related compounds derived from imidazole frameworks:

- Study on TGR5 Activation : A related compound (notably lacking bromine) was synthesized and evaluated for its agonistic activity against TGR5 (a G protein-coupled receptor). This study highlighted the importance of structural modifications in enhancing biological activity and selectivity .

- Farnesyltransferase Inhibition : Analogous compounds to this compound were tested for their ability to inhibit farnesyltransferase in vitro. The most active analogs exhibited significant cytotoxicity against cancer cell lines, suggesting that similar derivatives could be explored for anticancer therapies .

Eigenschaften

IUPAC Name |

1-benzyl-2,4,5-tribromoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVXZXBHQWNJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378300 | |

| Record name | 1-Benzyl-2,4,5-tribromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-80-3 | |

| Record name | 1-Benzyl-2,4,5-tribromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.